REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([CH3:9])[c:5]([I:8])[cH:6][cH:7]1.[CH3:10][S:11](=[O:12])[OH:13].[CH3:17][S:18]([CH3:19])=[O:20].[Cu:15][I:16].[Na:14]>>[Br:1][c:2]1[cH:3][c:4]([CH3:9])[c:5]([S:11]([CH3:10])(=[O:12])=[O:13])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(Br)ccc1I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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[Cu]I
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cu]I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Type
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product
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Smiles
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Cc1cc(Br)ccc1S(C)(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |